molecular formula C16H17NO9 B3061006 Tegaserod metabolite M29.0 CAS No. 242802-03-5

Tegaserod metabolite M29.0

Cat. No.: B3061006
CAS No.: 242802-03-5
M. Wt: 367.31 g/mol
InChI Key: BNGXEFQTQPJRBK-DJUFWWRVSA-N
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Description

Tegaserod metabolite M29.0, also known as 5-methoxyindole-3-carboxylic acid, is the primary circulating metabolite of tegaserod in human plasma. Tegaserod is a selective serotonin-4 receptor agonist used primarily for the treatment of irritable bowel syndrome with constipation. The metabolite M29.0 is formed through a series of metabolic reactions involving hydrolysis, oxidation, and glucuronidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tegaserod metabolite M29.0 involves several steps:

Industrial Production Methods

The industrial production of this compound follows the same synthetic route as described above. The process is optimized for large-scale production by controlling the reaction conditions such as pH, temperature, and the concentration of reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tegaserod metabolite M29.0 primarily undergoes:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is 5-methoxyindole-3-carboxylic acid glucuronide .

Scientific Research Applications

Tegaserod metabolite M29.0 has several scientific research applications:

Mechanism of Action

Tegaserod metabolite M29.0 does not possess the same pharmacological activity as tegaserod. It is pharmacologically inactive and does not exhibit serotonin-4 receptor agonist properties. The formation of M29.0 involves hydrolysis, oxidation, and glucuronidation, but it does not interact with the serotonin-4 receptor or other molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxyindole-3-carboxylic acid
  • 5-Methoxyindole-3-acetic acid

Uniqueness

Tegaserod metabolite M29.0 is unique in its formation pathway and its role as the primary circulating metabolite of tegaserod. Unlike other similar compounds, it is specifically formed from tegaserod and serves as a key biomarker in pharmacokinetic studies .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methoxy-1H-indole-3-carbonyl)oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO9/c1-24-6-2-3-9-7(4-6)8(5-17-9)15(23)26-16-12(20)10(18)11(19)13(25-16)14(21)22/h2-5,10-13,16-20H,1H3,(H,21,22)/t10-,11-,12+,13-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGXEFQTQPJRBK-DJUFWWRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242802-03-5
Record name beta-D-Glucopyranuronic acid, 1-(5-methoxy-1H-indole-3-carboxylate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242802035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-GLUCOPYRANURONIC ACID, 1-(5-METHOXY-1H-INDOLE-3-CARBOXYLATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25VF4PO1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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